N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide

Descripción

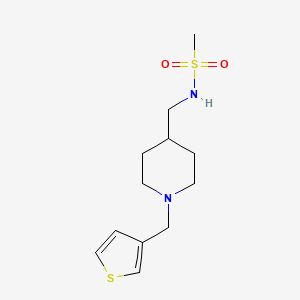

N-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide is a synthetic organic compound featuring a piperidine core substituted with a thiophen-3-ylmethyl group at the 1-position and a methanesulfonamide moiety linked via a methylene group at the 4-position. Its molecular formula is C₁₂H₂₀N₂O₂S₂, with a molecular weight of 296.43 g/mol. Key structural attributes include:

- Piperidine ring: A six-membered nitrogen-containing heterocycle, commonly used in medicinal chemistry for its bioavailability and conformational flexibility.

- Thiophene ring: A sulfur-containing aromatic heterocycle known for enhancing electronic interactions in receptor binding.

Propiedades

IUPAC Name |

N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2S2/c1-18(15,16)13-8-11-2-5-14(6-3-11)9-12-4-7-17-10-12/h4,7,10-11,13H,2-3,5-6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFIWLNRAQHQEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1CCN(CC1)CC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which can be functionalized through various substitution reactions. The thiophene moiety is then introduced via a nucleophilic substitution reaction, followed by the addition of the methanesulfonamide group through sulfonation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Análisis De Reacciones Químicas

Types of Reactions

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The piperidine ring can be reduced to form different piperidine derivatives.

Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced piperidine derivatives, and various substituted methanesulfonamide compounds .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiophene and piperidine have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Studies have suggested that N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide could be evaluated for its potential to inhibit tumor growth and metastasis.

Antimicrobial Properties

Compounds containing thiophene and piperidine moieties have been investigated for their antimicrobial activities. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, making it a candidate for developing new antibiotics.

Neurological Applications

Given the structural similarity to known neuroactive compounds, this compound may also be explored for its effects on neurological disorders. Compounds that interact with neurotransmitter systems often exhibit therapeutic effects in conditions such as depression or anxiety.

The biological activity of this compound can be summarized as follows:

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiophene-piperidine derivatives found that certain modifications enhanced their anticancer activity against breast cancer cell lines. The research highlighted the importance of the piperidine ring in facilitating cellular uptake and interaction with cancerous cells.

Case Study 2: Antimicrobial Screening

In another investigation, a library of sulfonamide derivatives was screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited promising results, warranting further exploration into structure–activity relationships.

Mecanismo De Acción

The mechanism of action of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared below with analogs from the provided evidence, focusing on structural motifs, therapeutic applications, and pharmacological relevance.

Structural and Functional Group Analysis

Table 1: Comparative Structural Features

Key Observations:

Piperidine Utilization: The target compound and Goxalapladib both incorporate a piperidine ring, which enhances solubility and bioavailability. However, Goxalapladib’s piperidine is further modified with a 2-methoxyethyl group, likely to improve CNS penetration . In contrast, the patent compound (EP 2 697 207 B1) replaces piperidine with an oxazolidinone ring, a structural choice that may confer rigidity and protease resistance .

Aromatic Systems :

- The target compound’s thiophene ring is electron-rich, enabling π-π stacking interactions absent in Goxalapladib’s trifluoromethyl biphenyl system, which prioritizes hydrophobic and steric effects .

- The patent compound uses a cyclohexenyl group, introducing aliphatic character that may reduce off-target binding compared to aromatic systems .

Sulfonamide Derivatives: The target compound’s methanesulfonamide is simpler than Goxalapladib’s acetamide-linked trifluoromethyl biphenyl, suggesting differences in target specificity. Sulfonamides generally exhibit stronger hydrogen-bonding capacity than acetamides.

Therapeutic and Pharmacological Insights

- Goxalapladib : Developed for atherosclerosis, its naphthyridine core and trifluoromethyl groups likely inhibit lipoprotein-associated phospholipase A2 (Lp-PLA2), a key enzyme in inflammatory pathways . The absence of these features in the target compound suggests divergent mechanisms of action.

- EP 2 697 207 B1 Compounds: While therapeutic applications are unspecified, the oxazolidinone and cyclohexenyl motifs are common in antibiotics (e.g., linezolid) and kinase inhibitors, respectively . This contrasts with the target compound’s thiophene, which is prevalent in anticonvulsants and antipsychotics.

Research Findings and Limitations

- Electronic Properties : The thiophene’s electron-rich nature may enhance binding to receptors with aromatic pockets (e.g., serotonin or dopamine receptors), whereas Goxalapladib’s fluorine-rich structure favors interactions with hydrophobic enzyme active sites .

- Metabolic Stability : Methanesulfonamide derivatives generally exhibit longer half-lives than acetamides due to resistance to esterase cleavage. This could position the target compound as a more stable candidate in vivo compared to Goxalapladib .

- Evidence Gaps: No direct studies on the target compound’s synthesis or activity are provided in the evidence. Comparisons are extrapolated from structural analogs, necessitating further experimental validation.

Actividad Biológica

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. The structural features of this compound suggest possible interactions with various biological targets, making it a candidate for drug development. This article explores its biological activity, synthesizing findings from diverse research studies.

Chemical Structure

The compound can be represented by the following chemical structure:

This structure features a thiophene ring, a piperidine moiety, and a methanesulfonamide group, which are known to contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

- Antitumor activity

- Anti-inflammatory properties

- Antimicrobial effects

Antitumor Activity

Recent studies have highlighted the antitumor potential of piperidine derivatives. For instance, compounds containing piperidine rings have shown significant inhibitory effects on cancer cell lines such as MCF-7 and MDA-MB-231. The incorporation of thiophene groups has been linked to enhanced cytotoxicity in these models .

Anti-inflammatory Properties

Compounds similar to this compound have been reported to exhibit anti-inflammatory effects by inhibiting pathways associated with inflammatory responses. This includes the modulation of cytokine production and the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory process .

Antimicrobial Effects

The methanesulfonamide group is known for its antimicrobial properties. Studies suggest that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial proliferation. Compounds with similar structural features have demonstrated effectiveness against a range of bacterial strains .

Case Study 1: Antitumor Activity

A study conducted by Umesha et al. (2009) examined the cytotoxic effects of various piperidine derivatives on breast cancer cell lines. The results indicated that derivatives with thiophene substitutions exhibited enhanced activity compared to their non-thiophene counterparts. The study concluded that the presence of both thiophene and piperidine moieties is critical for maximizing cytotoxic effects .

Case Study 2: Anti-inflammatory Mechanisms

In an investigation into the anti-inflammatory properties of sulfonamides, researchers found that compounds similar to this compound significantly reduced pro-inflammatory cytokines in vitro. This study highlighted the potential of these compounds as therapeutic agents in treating inflammatory diseases .

Data Tables

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide?

The synthesis involves multi-step reactions, including:

- Intermediate formation : Thiophen-3-ylmethyl groups are introduced via nucleophilic substitution or coupling reactions. Piperidine ring functionalization often employs reductive amination or alkylation .

- Methanesulfonamide attachment : Sulfonylation of the piperidine nitrogen using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Optimization : Reaction temperatures (0–25°C), solvent selection (THF for solubility), and catalyst use (e.g., palladium for cross-coupling) are critical. Purification via column chromatography or recrystallization ensures high yields (≥70%) .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., thiophene substitution pattern) and sulfonamide linkage. For example, sulfonamide protons resonate at δ 3.0–3.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₂₀N₂O₂S₂: 308.09) .

- X-ray Crystallography : Resolves stereochemistry and packing interactions, as demonstrated for similar sulfonamide-piperidine derivatives .

Basic: How is solubility and stability evaluated under experimental conditions?

- Solubility profiling : Tested in DMSO (primary solvent), PBS (pH 7.4), and ethanol using UV-Vis spectroscopy or HPLC. Adjustments include co-solvents (e.g., cyclodextrins) for poor aqueous solubility .

- Stability studies : Incubate at 25°C/60% RH and 40°C/75% RH for 1–4 weeks. Monitor degradation via LC-MS; acidic/basic conditions accelerate hydrolysis of sulfonamide bonds .

Advanced: How can structure-activity relationships (SAR) be investigated for this compound?

- Analog synthesis : Modify thiophene substituents (e.g., bromination) or piperidine N-alkylation to assess steric/electronic effects .

- Biological assays : Compare IC₅₀ values in enzyme inhibition (e.g., carbonic anhydrase) or receptor binding (e.g., GPCRs) to identify key pharmacophores. For example, replacing thiophene with pyridine reduces potency by 10-fold .

Advanced: What strategies resolve contradictions between in vitro and in vivo efficacy data?

- Pharmacokinetic profiling : Measure bioavailability (%F), half-life (t₁/₂), and tissue distribution using radiolabeled compounds. Low oral bioavailability (<20%) may explain in vivo inefficacy .

- Metabolite identification : LC-MS/MS detects active/inactive metabolites. For instance, hepatic CYP3A4-mediated oxidation of the piperidine ring can reduce activity .

- Dose optimization : Adjust dosing regimens (e.g., QD vs. BID) based on PK/PD modeling to align in vitro IC₅₀ with achievable plasma concentrations .

Advanced: How are computational methods applied to predict target interactions?

- Molecular docking : Use AutoDock Vina to model sulfonamide binding to target proteins (e.g., crystal structures from PDB). The methanesulfonamide group often forms hydrogen bonds with catalytic residues .

- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) and free energy (MM-PBSA) to prioritize analogs. For example, thiophene π-stacking with hydrophobic pockets enhances affinity .

Safety: What protocols ensure safe handling and disposal?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.